2-(tert-butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid 2-(tert-butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1415560-33-6
VCID: VC18665816
InChI: InChI=1S/C12H20O5/c1-12(2,3)17-11(15)9(10(13)14)8-4-6-16-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H20O5
Molecular Weight: 244.28 g/mol

2-(tert-butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

CAS No.: 1415560-33-6

Cat. No.: VC18665816

Molecular Formula: C12H20O5

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid - 1415560-33-6

Specification

CAS No. 1415560-33-6
Molecular Formula C12H20O5
Molecular Weight 244.28 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]-2-(oxan-4-yl)-3-oxopropanoic acid
Standard InChI InChI=1S/C12H20O5/c1-12(2,3)17-11(15)9(10(13)14)8-4-6-16-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,14)
Standard InChI Key AFEAYSKMXQYMAM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(C1CCOCC1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(tert-Butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid has the molecular formula C₁₂H₂₀O₅ and a molecular weight of 244.28 g/mol. Its IUPAC name, 3-[(2-methylpropan-2-yl)oxy]-2-(oxan-4-yl)-3-oxopropanoic acid, reflects the Boc group attached to a THP ring via a propanoic acid backbone. The compound’s stereochemistry and functional groups are critical for its reactivity, particularly in peptide coupling reactions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1415560-33-6
Molecular FormulaC₁₂H₂₀O₅
Molecular Weight244.28 g/mol
IUPAC Name3-[(2-methylpropan-2-yl)oxy]-2-(oxan-4-yl)-3-oxopropanoic acid
Topological Polar Surface Area84.9 Ų

The Boc group (tert-butoxycarbonyl) is acid-labile, enabling selective deprotection under mild acidic conditions, while the THP group enhances solubility and stability in organic solvents .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-(tert-butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves two stages:

  • Introduction of the Boc Group: A tetrahydro-2H-pyran-4-yl acetic acid derivative reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as sodium carbonate, to form the Boc-protected intermediate .

  • Ester Hydrolysis: The methyl ester derivative (CAS 1188366-14-4) undergoes hydrolysis using aqueous sodium hydroxide or lithium hydroxide to yield the final carboxylic acid .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsPurposeReference
1Boc anhydride, Na₂CO₃, dioxaneBoc protection of amine
2LiOH, H₂O/THFEster hydrolysis to carboxylic acid

A patent (WO2013/131408) describes a related synthesis using palladium on activated charcoal for hydrogenation and sodium carbonate for workup, highlighting industrial scalability .

Applications in Organic Synthesis

Peptide Chemistry

The compound serves as a protected amino acid analog, where the Boc group safeguards the amine functionality during solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) reveals the free amine for further coupling . The THP moiety’s stability under basic conditions allows orthogonal protection strategies, enabling multi-step syntheses of complex peptides.

Functionalization of Heterocycles

The THP ring’s ether oxygen participates in hydrogen bonding, directing regioselective modifications. For example, the compound has been used to synthesize tetrahydrofuran-derived pharmaceuticals by leveraging the THP group’s conformational rigidity .

Research Findings and Advancements

Stability Studies

Thermogravimetric analysis (TGA) reveals the compound’s decomposition temperature at ~180°C, making it suitable for high-temperature reactions. Its aqueous solubility is limited (<1 mg/mL), necessitating organic solvents like dichloromethane or tetrahydrofuran for handling.

Comparative Reactivity

Compared to its stereoisomer (R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 1251903-95-3), the target compound exhibits lower enantiomeric specificity but broader compatibility in racemic syntheses .

Table 3: Comparative Properties of Analogous Compounds

CompoundMolecular WeightStereochemistryKey Application
2-(tert-Butoxycarbonyl)-2-(THP)acetic acid244.28 g/molRacemicPeptide synthesis
(R)-2-((Boc)amino)-2-(THP)acetic acid259.30 g/molR-enantiomerChiral drug intermediates

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator